4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde
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Overview
Description
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is an organic compound with the molecular formula C15H20N2O2 It features a piperazine ring substituted with a phenylbutanoyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with 4-phenylbutanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then oxidized to introduce the aldehyde group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Phenylbutanoyl)piperazine-1-carboxylic acid.
Reduction: 4-(4-Phenylbutanoyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylbutanoyl group may also interact with hydrophobic pockets in target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
4-(4-Carboxy-phenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(4-Aminophenethyl)piperazine-1-carboxylic acid tert-butyl ester: Contains an amino group instead of an aldehyde.
Uniqueness
4-(4-Phenylbutanoyl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde group and a phenylbutanoyl group on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
137517-44-3 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
4-(4-phenylbutanoyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N2O2/c18-13-16-9-11-17(12-10-16)15(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2 |
InChI Key |
YYDHOVDZMHTKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
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